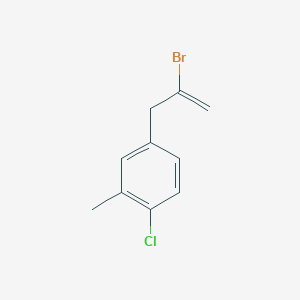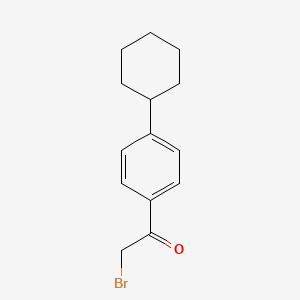![molecular formula C13H16ClNO4 B1271401 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid CAS No. 672309-92-1](/img/structure/B1271401.png)
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid is a chemical compound with the molecular formula C13H16ClNO4. It is known for its role as an active pharmaceutical ingredient, particularly in the form of Cefditoren pivoxil, a third-generation cephalosporin antibiotic. This compound is utilized for its broad-spectrum antibacterial properties, making it effective against a variety of bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid involves several steps:
Starting Materials: The synthesis begins with the preparation of the core phenylacetic acid structure.
Carbamate Formation: The 2-methylpropan-2-yl group is introduced via a carbamate formation reaction, often using isocyanates or carbamoyl chlorides under basic conditions.
Final Assembly: The final step involves coupling the chlorinated phenylacetic acid with the carbamate intermediate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Catalysts and Reagents: Industrial processes may employ specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to a variety of derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid and sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Hydrolysis Products: Including amines and carboxylic acids.
Oxidation and Reduction Products: Such as sulfoxides, sulfones, alcohols, and amines.
科学研究应用
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Primarily used in the development of antibiotics, particularly Cefditoren pivoxil, which is effective against respiratory tract infections, skin infections, and other bacterial diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用机制
The mechanism of action of 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid, particularly in its form as Cefditoren pivoxil, involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.
相似化合物的比较
Similar Compounds
Cefuroxime Axetil: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefixime: A third-generation cephalosporin with oral bioavailability, used for treating various infections.
Cefpodoxime Proxetil: Similar to Cefditoren pivoxil, used for respiratory and urinary tract infections.
Uniqueness
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid is unique due to its specific structure, which provides a balance of hydrophilic and lipophilic properties, enhancing its absorption and bioavailability. Its broad-spectrum activity and stability against beta-lactamases make it a valuable antibiotic in clinical settings.
属性
IUPAC Name |
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-9-6-4-5-8(11(9)14)7-10(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBHSJANXHFBRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373772 |
Source


|
| Record name | 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672309-92-1 |
Source


|
| Record name | 2-Chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672309-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)











